molecular formula C10H11FO3 B13115276 3-Fluoro-3-(4-hydroxyphenyl)butanoicacid

3-Fluoro-3-(4-hydroxyphenyl)butanoicacid

Cat. No.: B13115276
M. Wt: 198.19 g/mol
InChI Key: UDJBGMJVSCWOLP-UHFFFAOYSA-N
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Description

3-Fluoro-3-(4-hydroxyphenyl)butanoic acid is a fluorinated carboxylic acid derivative characterized by a butanoic acid backbone with a fluorine atom and a 4-hydroxyphenyl group attached to the third carbon.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

3-fluoro-3-(4-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H11FO3/c1-10(11,6-9(13)14)7-2-4-8(12)5-3-7/h2-5,12H,6H2,1H3,(H,13,14)

InChI Key

UDJBGMJVSCWOLP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=C(C=C1)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(4-hydroxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 3-Fluoro-3-(4-hydroxyphenyl)butanoic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(4-hydroxyphenyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-Fluoro-3-(4-oxophenyl)butanoic acid.

    Reduction: Formation of 3-Fluoro-3-(4-hydroxyphenyl)butanol.

    Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-Fluoro-3-(4-hydroxyphenyl)butanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets. For example, it may act on enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its targets, leading to distinct biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
3-Fluoro-3-(4-hydroxyphenyl)butanoic acid Not explicitly listed C₁₀H₁₁FO₃ 198.19 (calculated) -F (C3), 4-hydroxyphenyl (C3) Hypothesized enhanced bioavailability Target
3-(4-Hydroxyphenyl)butanoic acid 6739-21-5 C₁₀H₁₂O₃ 180.20 4-hydroxyphenyl (C3) Natural product; potential antioxidant activity
4-Amino-3-(4-hydroxyphenyl)butanoic acid 28311-44-6 C₁₀H₁₃NO₃ 195.21 -NH₂ (C4), 4-hydroxyphenyl (C3) Amino group may enable peptide coupling
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid 741217-33-4 C₁₀H₁₂FNO₂ 197.21 -NH₂ (C4), 4-fluorophenyl (C3) Chiral synthesis intermediate
3-(Boc-amino)-4-(3-fluorophenyl)butyric acid 1824506-79-7 C₁₅H₂₀FNO₄ 297.32 -Boc-NH (C3), 3-fluorophenyl (C4) Protected amino acid for drug design

Functional Group Impact on Properties

Fluorine vs. Hydroxyl/Amino Groups
  • Fluorine: Increases lipophilicity and metabolic stability. For example, the fluorine in 3-fluoro-3-(4-hydroxyphenyl)butanoic acid may enhance membrane permeability compared to non-fluorinated analogs like 3-(4-hydroxyphenyl)butanoic acid .
  • Hydroxyl Groups: The 4-hydroxyphenyl moiety in the target compound may confer antioxidant properties, as seen in phenolic acids like ferulic acid .
Stereochemical Considerations

Chiral analogs, such as (R)-4-amino-3-(4-fluorophenyl)butanoic acid (CAS 741217-33-4), highlight the importance of stereochemistry in biological activity. The (R)-configuration may optimize interactions with enzymes or receptors, a factor relevant to the target compound if synthesized enantioselectively .

Physicochemical Data

Property 3-Fluoro-3-(4-hydroxyphenyl)butanoic acid 3-(4-Hydroxyphenyl)butanoic acid (R)-4-Amino-3-(4-fluorophenyl)butanoic acid
Boiling Point (°C) Not reported Not reported 394.4 (estimated)
Density (g/cm³) ~1.3 (estimated) ~1.3 1.3
Solubility Moderate in polar solvents High in water Low in water

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